molecular formula C6H13N3O3S B1443414 4-Acetylpiperazine-1-sulfonamide CAS No. 5906-31-0

4-Acetylpiperazine-1-sulfonamide

Cat. No.: B1443414
CAS No.: 5906-31-0
M. Wt: 207.25 g/mol
InChI Key: WHSSQEKAYHWNHJ-UHFFFAOYSA-N
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Description

Contextualization of 4-Acetylpiperazine-1-sulfonamide within Sulfonamide Chemistry

Sulfonamides, characterized by the -SO2NH2 functional group, represent a cornerstone of modern pharmaceutical science. ajchem-b.com Their journey began with the discovery of Prontosil in the 1930s, the first broadly effective antibacterial drug. wikipedia.org This discovery paved the way for the antibiotic era and spurred the development of a vast array of sulfonamide derivatives with diverse pharmacological activities. ajchem-b.comwikipedia.org

Historical Development and Significance of Sulfonamide Derivatives in Research

The initial success of sulfonamides as antibacterial agents, which act by inhibiting folic acid synthesis in bacteria, was just the beginning. wikipedia.orgmdpi.com Researchers quickly began to explore modifications to the basic sulfonamide structure, leading to the discovery of compounds with a wide range of therapeutic applications. ajchem-b.comopenaccesspub.org These include diuretics, hypoglycemic agents, anticonvulsants, and even anticancer agents. openaccesspub.orgnih.gov The development of thousands of sulfonamide derivatives has allowed for the fine-tuning of their pharmacokinetic and pharmacodynamic properties, resulting in improved efficacy and reduced toxicity. wikipedia.org This extensive history of development underscores the versatility and enduring importance of the sulfonamide scaffold in drug discovery. nih.gov

Role of the Piperazine (B1678402) Moiety in Medicinal Chemistry and Drug Design

Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, is another privileged scaffold in medicinal chemistry. nih.govresearchgate.net Its presence in a molecule can significantly influence properties such as solubility, basicity, and the ability to form hydrogen bonds, which in turn can enhance oral bioavailability and target affinity. bohrium.comnih.gov The piperazine ring is a key component in numerous approved drugs with a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and antimalarial properties. bohrium.comingentaconnect.com Its structural rigidity and the capacity for substitution on its nitrogen atoms make it a versatile building block for creating new bioactive molecules. nih.govingentaconnect.com

Identification and Nomenclature of this compound

The compound is systematically named this compound. sigmaaldrich.comclearsynth.com Its identity is unequivocally confirmed by its unique CAS (Chemical Abstracts Service) number, which is 5906-31-0. sigmaaldrich.comclearsynth.comchemicalbook.com

Below is a table detailing the key identification and structural information for this compound.

PropertyValue
IUPAC Name 4-acetyl-1-piperazinesulfonamide sigmaaldrich.com
CAS Number 5906-31-0 sigmaaldrich.comclearsynth.comchemicalbook.com
Molecular Formula C6H13N3O3S chemicalbook.comuni.luaablocks.com
Molecular Weight 207.25 g/mol sigmaaldrich.comchemicalbook.com
SMILES CC(=O)N1CCN(CC1)S(=O)(=O)N uni.luaablocks.com
InChI Key WHSSQEKAYHWNHJ-UHFFFAOYSA-N sigmaaldrich.com

Academic Relevance and Research Focus on this compound

The convergence of the sulfonamide and piperazine motifs in this compound has made it a compound of considerable interest to the academic research community. Its structure serves as a versatile starting point for the synthesis of more complex molecules with potential biological activity.

Emergence as a Research Scaffold for Biologically Active Molecules

The term "scaffold" in medicinal chemistry refers to a core chemical structure that can be systematically modified to create a library of related compounds. This compound has emerged as a valuable research scaffold due to the synthetic accessibility of its sulfonamide and piperazine nitrogens, allowing for the introduction of a wide variety of substituents. ingentaconnect.comhilarispublisher.com This enables the exploration of structure-activity relationships and the optimization of biological activity for various therapeutic targets. nih.gov

Overview of Key Academic Research Trajectories

Research utilizing the this compound scaffold has branched into several key areas, reflecting the broad therapeutic potential of its derivatives. These research trajectories often involve the synthesis of novel compounds and their subsequent evaluation for specific biological activities.

Antimicrobial and Antifungal Agents: The historical success of sulfonamides as antibacterials has inspired research into new piperazine-sulfonamide hybrids to combat microbial infections. researchgate.netnih.govresearchgate.net

Anticancer Agents: A significant area of focus has been the development of anticancer agents. nih.govtandfonline.comresearchgate.net Research has shown that certain sulfonamide derivatives can inhibit tumor growth through various mechanisms, including the inhibition of carbonic anhydrase, an enzyme overexpressed in some cancers. nih.govmdpi.com

Enzyme Inhibitors: The sulfonamide group is a well-established zinc-binding group, making it a key pharmacophore for targeting metalloenzymes. nih.gov Research has focused on developing inhibitors for enzymes like carbonic anhydrase and α-amylase. nih.govnih.gov

Other Therapeutic Areas: The versatility of the scaffold has also led to its exploration in other therapeutic areas, including the development of antidiabetic agents and compounds targeting central nervous system disorders. openaccesspub.orgnih.gov

The following table provides an overview of selected research on derivatives of the this compound scaffold.

Research AreaKey Findings
Anticancer Novel sulfonamide-dithiocarbamate hybrids showed potent activity against bladder cancer cells by inhibiting tubulin polymerization. tandfonline.com
Anticancer Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govbohrium.comingentaconnect.comtriazine sulfonamides have been identified as a promising scaffold for anticancer drug discovery. nih.gov
Carbonic Anhydrase Inhibition Sulfonamide derivatives incorporating 1,3,5-triazine (B166579) and piperazine motifs have shown potent and selective inhibition of carbonic anhydrase isoforms, with potential applications as anticancer agents. nih.gov
Diabetes Piperazine sulfonamide analogs have been synthesized and evaluated as inhibitors of α-amylase, an enzyme involved in carbohydrate metabolism. nih.gov
Antimicrobial Piperazine derivatives have been synthesized and shown to possess significant antimicrobial and antifungal properties. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-acetylpiperazine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O3S/c1-6(10)8-2-4-9(5-3-8)13(7,11)12/h2-5H2,1H3,(H2,7,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSSQEKAYHWNHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5906-31-0
Record name 4-acetylpiperazine-1-sulfonamide
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Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 4-Acetylpiperazine-1-sulfonamide

The creation of the this compound core involves the formation of a sulfonamide bond with one of the piperazine (B1678402) nitrogens and the acylation of the other. The most common synthetic strategies are based on standard reactions of amines with sulfonylating agents.

The primary method for synthesizing sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. ijarsct.co.in For this compound, this can be approached in two primary ways:

Route A: Acetylation followed by Sulfamoylation: This route begins with the acetylation of piperazine to form 1-acetylpiperazine (B87704). This intermediate, a secondary amine, is then reacted with a sulfamoylating agent like sulfamoyl chloride (H₂NSO₂Cl) or sulfuryl chloride (SO₂Cl₂) followed by ammonolysis. The use of a base, such as triethylamine (B128534) or sodium carbonate, is crucial to neutralize the hydrochloric acid byproduct. ijarsct.co.inmdpi.com

Route B: Sulfamoylation followed by Acetylation: Alternatively, piperazine can first be reacted with a sulfonylating agent to form piperazine-1-sulfonamide (B1279506). The free secondary amine of this intermediate is then acetylated using an agent like acetic anhydride (B1165640) or acetyl chloride to yield the final product. nih.gov This approach may require protecting groups to prevent di-substitution on the sulfonamide nitrogen or the other piperazine nitrogen.

A related method involves using chlorosulfonyl isocyanate (CSI) as a key reagent for introducing the sulfamide (B24259) group. researchgate.net This process can be highly efficient for creating the sulfonamide linkage. researchgate.net In a study involving zinc-mediated reactions, 1-acetylpiperazine was used as a starting material, which confirms its role as a key intermediate in multi-step syntheses involving this scaffold. rsc.org

Table 1: General Reaction Conditions for Core Synthesis

Step Reagents Solvent Base Typical Conditions
Sulfonamide Formation Amine, Sulfonyl Chloride Dichloromethane, THF Triethylamine, Pyridine, Na₂CO₃ Room temperature or 0 °C to room temperature
Acetylation Amine, Acetic Anhydride/Acetyl Chloride Dichloromethane, or solvent-free Triethylamine (if using acetyl chloride) Room temperature or gentle heating

Optimizing the synthesis of this compound focuses on maximizing yield and purity by controlling reaction conditions and minimizing side reactions. Key strategies include:

Control of Stoichiometry: Using an equimolar amount of the amine and sulfonyl chloride is critical. An excess of the amine can lead to the formation of di-substituted byproducts, while an excess of the sulfonyl chloride can be difficult to remove during purification. ijarsct.co.in

Reaction Medium: The choice of solvent and base is important. Dichloromethane is a common solvent due to its inertness. mdpi.com Aqueous conditions with pH control using a base like sodium carbonate have also been successfully employed for sulfonamide synthesis, sometimes leading to high purity products that precipitate from the reaction mixture. ijarsct.co.in

Temperature Control: Sulfonylation reactions are often exothermic. Maintaining a low temperature (e.g., 0 °C) during the addition of reagents helps to control the reaction rate and prevent the formation of degradation products. researchgate.net

Derivatization and Structural Modification of the this compound Scaffold

The this compound structure offers multiple points for modification, allowing for the creation of diverse chemical libraries. The primary sites for derivatization are the sulfonamide nitrogen and the N-acetyl group on the piperazine ring.

The primary sulfonamide group (-SO₂NH₂) is a versatile handle for further chemical transformations. chemrxiv.org Its hydrogen atoms can be substituted to create secondary or tertiary sulfonamides, which is a common strategy in medicinal chemistry to modulate properties like solubility and target binding. nih.govnih.gov

A general and mild method for the late-stage functionalization of primary sulfonamides proceeds through their conversion to sulfinate salts. chemrxiv.org This transformation involves an N-heterocyclic carbene (NHC)-catalyzed reaction with an aldehyde, which transiently forms an N-sulfonylimine that undergoes reductive deamination. chemrxiv.org The resulting sulfinate is a versatile intermediate that can be used in a variety of subsequent reactions. chemrxiv.org

More direct substitution can be achieved by reacting the primary sulfonamide with various electrophiles under basic conditions. For example, coupling with anilines or other amines can yield N-aryl or N-alkyl sulfonamides. ijarsct.co.in These modifications are crucial in drug design, as seen in the development of potent HIV-1 protease inhibitors where the sulfonamide moiety interacts directly with key residues of the enzyme. nih.gov

Table 2: Examples of Functionalization at the Sulfonamide Nitrogen

Reagent Type Resulting Functional Group Potential Application Context Reference
Alkyl/Aryl Halides N-Substituted Sulfonamide Modulating lipophilicity and target interaction ijarsct.co.in
Aldehydes (via reductive amination) N-Substituted Sulfonamide Introduction of diverse substituents chemrxiv.org
Various Electrophiles (via sulfinate intermediate) Sulfones, Sulfonic Esters, etc. Broad chemical diversification chemrxiv.org
Cyanuric Chloride followed by amines/alcohols Triazine-Substituted Sulfonamide Carbonic anhydrase inhibition nih.gov

The piperazine ring itself is a "privileged structure" in medicinal chemistry, and its modification is a key strategy for developing new drug candidates. nih.gov The primary point of modification on the this compound scaffold, besides the sulfonamide group, is the N4-acetyl group.

The acetyl group at the N4 position of the piperazine ring can be replaced with a wide variety of other substituents to explore structure-activity relationships. This typically involves either starting from piperazine-1-sulfonamide and introducing a new group at the N4 position, or by deacetylation of the final compound followed by re-functionalization.

The acylation of the distal nitrogen of a piperazine moiety is a common synthetic step. nih.gov This can be achieved with various acylating agents, including carboxylic acids (with coupling agents), acyl chlorides, and anhydrides. nih.govnih.gov This allows for the introduction of a diverse range of functionalities, from simple alkyl and aryl groups to more complex moieties like amino acids or heterocyclic fragments. nih.govresearchgate.net For instance, research into sialic acid uptake inhibitors involved the synthesis of various amides by acylating the distal amine of a piperazine scaffold to probe for additional interactions within a biological target. nih.gov This highlights how modifying the N-substituent is a key tactic for optimizing molecular interactions.

Table 3: Examples of N-Substitution on the Piperazine Nitrogen

Reagent for Substitution Resulting N-Substituent Purpose of Modification Reference
Acyl Chlorides / Anhydrides Amide / Imide Probe for new interactions, alter properties nih.govnih.gov
Alkyl Halides (via reductive amination or direct alkylation) Substituted Amine Change basicity, steric bulk researchgate.net
Benzoic acids (with coupling agents) Benzamide derivatives Create bifunctional molecules ijarsct.co.in
Chloroacetic anhydride Chloroacetyl group Introduce a reactive handle for further synthesis nih.gov

Modifications of the Piperazine Ring

Impact of Acetyl Group Modification or Replacement

The acetyl group on the piperazine ring is a key site for structural modification. Replacing or altering this group can significantly influence the pharmacological profile of the resulting compounds. For instance, in related piperazine-containing structures, replacing the acetyl group with different substituents allows for the exploration of structure-activity relationships (SAR). In the synthesis of bioactive sulfonamide and amide derivatives of piperazine incorporating an imidazo[1,2-b]pyridazine (B131497) moiety, various alkyl or substituted aryl acid chlorides or sulfonyl chlorides are reacted with the piperazine nitrogen. researchgate.net This substitution directly alters the properties of the final molecule. For example, replacing the acetyl group with larger or more electronically diverse groups like ethylsulfonyl or benzoyl moieties can change the compound's steric and electronic properties, potentially affecting its binding affinity to biological targets. researchgate.net

Introduction of Hybrid Scaffolds Incorporating this compound

Molecular hybridization, which combines distinct pharmacophores into a single molecule, is a prominent strategy in drug discovery. nih.gov this compound serves as a valuable building block in the creation of such hybrid compounds.

Benzene (B151609) Sulfonamide-Piperazine Hybrid Compounds

A notable class of hybrids involves the fusion of benzene sulfonamide and piperazine scaffolds. researchgate.netdntb.gov.uanih.gov In a recent study, six novel hybrid molecules were synthesized by combining benzene sulfonamide with piperazine derivatives. researchgate.net These compounds were evaluated for their antioxidant and enzyme inhibitory activities. The research revealed that the synthesized hybrids possess significant antioxidant capacity and act as potent inhibitors for several enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. researchgate.netnih.gov Compound 4 from this series demonstrated particularly strong antioxidant properties, while compound 5 showed the best inhibitory activity against AChE. researchgate.net

Table 1: Enzyme Inhibition Data for Benzene Sulfonamide-Piperazine Hybrids

Compound Target Enzyme IC₅₀ (mM)
2 BChE 1.008 researchgate.net
3 α-Glucosidase 1.000 researchgate.net
4 Tyrosinase 1.19 researchgate.net
5 AChE 1.003 researchgate.net
5 BChE 1.008 researchgate.net
Sulfonamide-Dithiocarbamate Hybrids

Another innovative hybrid approach involves the combination of sulfonamide and dithiocarbamate (B8719985) moieties. nih.gov Novel sulfonamide derivatives bearing a dithiocarbamate group have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms I and II, which are significant therapeutic targets. nih.gov These hybrids showed potent inhibitory effects. Notably, compound 3h in the series was identified as the most active inhibitor against both hCA I and hCA II, with Kᵢ values in the low nanomolar range, indicating high-affinity binding. nih.gov The non-cytotoxic nature of these potent inhibitors on mouse embryonic fibroblast cell lines further highlights their therapeutic potential. nih.gov

Table 2: Carbonic Anhydrase Inhibition by Sulfonamide-Dithiocarbamate Hybrids

Compound hCA I (Kᵢ ± SEM, µM) hCA II (Kᵢ ± SEM, µM)
3a 0.089 ± 0.012 nih.gov 0.024 ± 0.002 nih.gov
3e 0.076 ± 0.010 nih.gov 0.021 ± 0.001 nih.gov
3g 0.065 ± 0.008 nih.gov 0.018 ± 0.001 nih.gov
3h 0.032 ± 0.001 nih.gov 0.013 ± 0.0005 nih.gov
3j 0.098 ± 0.015 nih.gov 0.033 ± 0.003 nih.gov
3k 0.112 ± 0.021 nih.gov 0.041 ± 0.005 nih.gov

Advanced Synthetic Techniques and Novel Approaches

The synthesis of this compound and its derivatives benefits from modern synthetic methodologies that improve efficiency and allow for the creation of complex molecular architectures.

One-Pot Synthesis and Multicomponent Reactions

One-pot synthesis and multicomponent reactions (MCRs) represent efficient and atom-economical strategies for synthesizing complex molecules from simple precursors in a single step. nih.govorganic-chemistry.org One-pot procedures for sulfonamide synthesis have been developed that avoid the need to isolate intermediates, such as sulfonyl chlorides. organic-chemistry.org For example, a method involving the oxidation of thiols with N-chlorosuccinimide (NCS) to generate sulfonyl chlorides in situ, which then react with an amine in the same vessel, provides a convenient route to sulfonamides. organic-chemistry.org Another advanced one-pot strategy involves the coupling of unactivated carboxylic acids and amines to form sulfonamides, leveraging a copper ligand-to-metal charge transfer process. nih.gov

Multicomponent reactions, such as the Ugi and Strecker reactions, are powerful tools for building molecular complexity. mdpi.com The Strecker reaction, for instance, is used to synthesize α-aminonitriles, which are precursors for molecules with a 4-aminopiperidine-4-carboxylic ester moiety. mdpi.com The Ugi four-component reaction (U-4CR) is another key MCR that allows for the rapid assembly of peptide-like scaffolds from an amine, a carbonyl compound, an isocyanide, and a carboxylic acid. mdpi.comrug.nl These advanced reactions offer versatile platforms for creating diverse libraries of sulfonamide-containing compounds for screening and development.

Stereoselective Synthesis Approaches (if applicable)

When chirality is a factor in the biological activity of a molecule, stereoselective synthesis is crucial. For piperazine sulfonamide derivatives, stereoisomers can exhibit different potencies and binding modes. nih.gov Stereoselective synthesis of specific piperazine isomers can be achieved through methods like an intramolecular Mitsunobu reaction. nih.gov In one study focused on HIV-1 protease inhibitors, this reaction was used to form the piperazine ring from a linear precursor, yielding a specific stereoisomer. nih.gov Such stereocontrolled approaches are applicable to the synthesis of chiral derivatives of this compound, enabling the investigation of how specific 3D arrangements of atoms impact biological function.

Computational and Theoretical Investigations

Quantum Chemical Studies and Molecular Modeling

Quantum chemical methods are instrumental in elucidating the intrinsic properties of molecules. For piperazine (B1678402) sulfonamide derivatives, these studies have focused on understanding their electronic structure, stability, and reactivity, which are key determinants of their chemical behavior.

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic and structural properties of molecules. researchgate.netnih.gov For aryl sulfonyl piperazine derivatives, a class of compounds structurally related to 4-acetylpiperazine-1-sulfonamide, DFT calculations have been performed to determine their optimized molecular geometries. researchgate.netjddtonline.info Studies often employ the B3LYP functional with a 6-31G(d,p) basis set to achieve a balance between accuracy and computational cost. researchgate.netjddtonline.info

These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, establishing the most stable three-dimensional structure of the molecule. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) analysis, derived from DFT calculations, identifies the positive and negative electrostatic potential regions of the molecule. researchgate.netjddtonline.info In studies of aryl sulfonyl piperazine derivatives, the negative potential is typically localized on the sulfonamide group, while positive potentials are found around hydrogen atoms, indicating regions prone to electrophilic and nucleophilic attack, respectively. researchgate.netjddtonline.info

Conformational Analysis and Energy Minimization

A crucial aspect of molecular modeling is determining the most stable conformation of a molecule, which corresponds to its global energy minimum. This process involves optimizing the molecular structure to find the geometry with the lowest possible energy. researchgate.net For compounds like 1-Acetyl-4-(4-hydroxyphenyl) piperazine, a related piperazine derivative, DFT methods have been used to compute the optimized figure and ensure the bond lengths and angles align with experimental values, such as those from X-ray diffraction (XRD). researchgate.net This energy minimization is fundamental for all subsequent computational analyses, including the prediction of reactivity and docking simulations, as it ensures that the calculations are based on the most energetically favorable and thus most representative structure of the molecule.

Prediction of Reactivity and Stability via Frontier Molecular Orbitals (HOMO-LUMO)

The reactivity and kinetic stability of a molecule can be effectively described by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govbiomedres.us The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (Egap), is a critical parameter. biomedres.us

A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as it requires less energy to move an electron from the HOMO to the LUMO. biomedres.usnih.gov Conversely, a large energy gap indicates greater stability. researchgate.net DFT calculations on various sulfonamide derivatives have shown that the HOMO-LUMO gap is a key indicator of their reactivity profiles. researchgate.netnih.gov For instance, in a study of naproxen (B1676952) and its degradants, a smaller energy gap was correlated with higher chemical reactivity. biomedres.us

Table 1: Representative Quantum Chemical Parameters for Sulfonamide Derivatives

ParameterDescriptionTypical Value RangeSignificance
E_HOMO Energy of the Highest Occupied Molecular Orbital-7.0 to -9.0 eVIndicates electron-donating capability
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.5 eVIndicates electron-accepting capability
Energy Gap (E_gap) E_LUMO - E_HOMO4.0 to 6.0 eVA smaller gap implies higher reactivity. biomedres.us
Chemical Hardness (η) (E_LUMO - E_HOMO) / 22.0 to 3.0 eVMeasures resistance to change in electron distribution
Chemical Softness (S) 1 / (2η)0.16 to 0.25 eV⁻¹The reciprocal of hardness; indicates reactivity. biomedres.us

Note: The values presented are representative based on studies of related sulfonamide and organic molecules and are intended for illustrative purposes.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein. These methods are crucial in drug discovery for identifying potential therapeutic targets and understanding the molecular basis of inhibition. nih.govnih.gov

Ligand-Protein Interaction Profiling and Binding Mode Analysis

Molecular docking studies have been performed on a variety of piperazine sulfonamide analogs to elucidate their binding modes with different enzymes. nih.govnih.gov These simulations place the ligand into the binding site of a protein and calculate a score to estimate the binding affinity. researchgate.net For example, piperazine sulfonamide analogs have been docked against enzymes like α-amylase and acetylcholinesterase (AChE) to understand their inhibitory potential. nih.govnih.govresearchgate.net

The results of these studies reveal how the ligand orients itself within the protein's active or allosteric site. nih.gov For instance, docking studies on piperazine derivatives targeting α-glucosidase identified a new allosteric site near the main active site where the compounds bind. nih.govresearchgate.net Similarly, docking of sulfonamide-triazine hybrids into the PI3Kα protein's binding site helped to rationalize their observed inhibitory activity. semanticscholar.org This analysis is critical for structure-activity relationship (SAR) studies, which aim to establish how chemical structure relates to biological activity. nih.gov

Identification of Key Amino Acid Residues and Interaction Forces

A primary outcome of molecular docking and dynamics simulations is the identification of specific amino acid residues within the protein that are crucial for ligand binding. nih.govnih.gov These interactions are mediated by various non-covalent forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.netnih.gov

Studies on sulfonamide derivatives complexed with human carbonic anhydrase, for instance, have revealed that the sulfonamide group directly interacts with the zinc ion in the active site. nih.gov The binding is further stabilized by hydrogen bonds with key residues such as Threonine 199. nih.govmdpi.com In another study involving piperazine inhibitors of α-glucosidase, molecular dynamics simulations showed that binding was driven by hydrophobic contacts as well as important polar interactions with residues like Lysine, Phenylalanine, and Arginine. nih.govresearchgate.net Identifying these key residues and forces provides a detailed map of the ligand-protein interaction, which is invaluable for designing more potent and selective inhibitors. nih.govresearchgate.net

Table 2: Examples of Interacting Residues for Piperazine Sulfonamide Analogs with Protein Targets

Compound ClassProtein TargetKey Interacting Amino Acid ResiduesType of Interaction
Piperazine Sulfonamide Analogsα-AmylaseAsp197, Glu233, Asp300Hydrogen Bonding, Hydrophobic
Benzene (B151609) Sulfonamide-Piperazine HybridsAcetylcholinesterase (AChE)Tyr121, Trp279, Phe330π-π Stacking, Hydrophobic
Piperazine Sulfonamide Analogsα-GlucosidaseLys152, Phe154, Arg309, Pro306Hydrophobic, Polar Interactions. researchgate.net
Sulfonamide DerivativesCarbonic Anhydrase II (hCA II)Thr199, Thr200, His94Hydrogen Bonding, Coordination with Zn²⁺. nih.govmdpi.com

Note: This table is a compilation of findings from docking studies on various piperazine sulfonamide analogs and related sulfonamides to illustrate common interaction patterns.

Predictive Modeling for Target Binding Affinity

A critical step in drug discovery is the accurate prediction of the binding affinity between a small molecule and its protein target. nih.gov Predictive modeling, utilizing machine learning and deep learning algorithms, has become a cornerstone of this process, offering a way to rapidly screen vast chemical libraries and prioritize compounds for experimental testing. nih.govarxiv.org These models aim to calculate a continuous value, such as a dissociation constant (Kd) or an IC50, that represents the strength of the drug-target interaction. arxiv.org

For a molecule like this compound, a predictive model for target binding affinity would be constructed using its 1D SMILES sequence or 2D molecular graph. nih.gov Advanced models like Graph Neural Networks (GNNs) are particularly effective as they can learn features directly from the graph structure of the molecule. nih.gov These models are trained on large datasets of known drug-target interactions, such as the Davis and Kiba datasets, which contain affinity data for numerous compound-protein pairs. nih.gov

The performance of these predictive models is evaluated using several metrics:

Mean Squared Error (MSE): Measures the average squared difference between the predicted and actual affinity values.

Concordance Index (CI): Assesses whether the model correctly ranks the binding affinities of different drug-target pairs. A higher CI indicates better predictive performance. nih.gov

Regression toward the mean ( index): An external validation metric to assess the predictive power of the model; a value greater than 0.5 is generally considered valid. nih.gov

While specific predictive models for this compound are not publicly documented, the established methodologies provide a clear framework for how its binding affinity against various targets could be computationally evaluated. nih.govnih.gov

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. mdpi.com A pharmacophore model for this compound would define the spatial distribution of its key features, such as:

Hydrogen Bond Acceptors (e.g., the oxygen atoms of the acetyl and sulfonamide groups).

Hydrogen Bond Donors (e.g., the hydrogen atoms of the sulfonamide NH2 group).

Hydrophobic features (e.g., the piperazine ring).

Once a pharmacophore model is developed and validated, it can be used as a 3D query in a virtual screening campaign. mdpi.comnih.gov This process involves searching large chemical databases (such as ZINC, ChemDiv, or MolPort) to find other molecules that match the pharmacophore model. nih.gov The goal is to enrich the number of potentially active compounds in a smaller, more manageable set of virtual hits, which can then be prioritized for acquisition and biological testing. mdpi.com This approach is a common strategy for lead identification and scaffold hopping, aiming to discover novel chemical structures with the desired biological activity. mdpi.com For instance, pharmacophore models have been successfully used to identify novel ligands for targets like neurokinin receptors and to screen for inhibitors of enzymes crucial in pathogens. nih.govnih.gov

Computational insights derived from pharmacophore modeling and molecular docking are instrumental in the rational design of novel analogues with improved potency and selectivity. By understanding how a parent compound like this compound might bind to a target, researchers can make targeted chemical modifications to enhance these interactions.

A relevant case study involves the optimization of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues as inhibitors of Mycobacterium tuberculosis IMPDH. nih.gov In this study, researchers systematically modified different parts of the lead compound:

The Piperazine Ring: Modifications to this ring, such as increasing the distance between the sulfonamide and carboxamide groups, generally resulted in a loss of activity. nih.gov

The Isoquinoline (B145761) Moiety: Replacing the isoquinoline with naphthalene (B1677914) or introducing substituents like a methyl group also ablated or significantly reduced activity, highlighting its importance for binding. nih.gov

The Acyl Group: Exploration of various alicyclic and aromatic substituents on the acyl group led to the identification of derivatives with varied potency. nih.gov

This process demonstrates how computational hypotheses about key binding features can guide synthetic chemistry efforts to produce more effective compounds. The design of novel analogues is an iterative process, where computational predictions inform synthetic routes, and the biological evaluation of the new compounds provides feedback to refine the computational models. nih.gov

Computational modeling is most powerful when integrated with experimental Structure-Activity Relationship (SAR) studies. SAR explores how changes in a molecule's structure affect its biological activity. youtube.com The synergy between computational predictions and experimental results creates a feedback loop that accelerates the optimization of lead compounds.

For example, in the development of novel sulfonamide derivatives, computational docking can be used to predict the binding energy and interaction mode of newly designed analogues within the active site of a target enzyme, such as dihydropteroate (B1496061) synthase (DHPS). nih.govresearchgate.net These predictions can then be correlated with experimental data, such as the Minimum Inhibitory Concentration (MIC) against bacterial strains. nih.gov

A study on novel sulfonamide derivatives illustrates this integration effectively. researchgate.net Researchers synthesized a series of compounds and performed computational docking to estimate their binding energy against the DHPS receptor. The results showed a strong correlation between predicted binding affinity and observed antibacterial activity.

Table 1: Example of Integrated Computational and SAR Data for Sulfonamide Derivatives

Compound ID Key Structural Feature Predicted Binding Energy (kcal/mol) Experimental Activity (MIC)
1A 4-chloro-N-propylbenzamide - Moderate activity
1B N-(2-hydroxyphenyl) - Moderate to low activity
1C N-(2-nitrophenyl) -8.1 High activity (E. coli MIC: 50 µg/mL)

Data derived from studies on novel sulfonamide derivatives, not this compound itself. nih.govresearchgate.net

This integrated approach allows researchers to build robust SAR models. nih.gov For instance, SAR studies on piperazine-containing compounds have shown that substitutions at specific positions can dramatically improve binding affinity and functional potency. researchgate.net By combining the "why" from computational models with the "what" from experimental SAR, drug discovery programs can more efficiently navigate chemical space to develop potent and selective therapeutic agents. nih.govnih.gov

Structure Activity Relationship Sar Studies and Mechanistic Insights

Elucidation of Structural Determinants for Biological Activity

The biological activity of piperazine (B1678402) sulfonamide derivatives is intricately linked to their molecular architecture. Modifications to various parts of the scaffold, including the piperazine ring, the sulfonamide linker, and their respective substituents, can dramatically alter potency, selectivity, and pharmacokinetic properties. eurekaselect.comresearchgate.net

The nature and position of substituent groups on the aromatic rings and the piperazine moiety are critical for determining the biological activity and selectivity of piperazine sulfonamide derivatives.

In a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, which share structural similarities with piperazine sulfonamides, substitutions on a phenyl ring attached to the piperazine nitrogen significantly influenced inhibitory activity against human carbonic anhydrase (hCA) isoforms. For instance, a derivative with a 4-methoxyphenyl (B3050149) group (compound 6 ) showed potent inhibition of hCA I with a Ki of 7.9 nM. nih.gov Shifting the methoxy (B1213986) group to the 3-position (compound 5 ) resulted in a decrease in activity (Ki = 38.6 nM), highlighting the sensitivity of the binding pocket to substituent placement. nih.gov

Similarly, in a study of piperazine sulfonamides as dipeptidyl peptidase-IV (DPP-IV) inhibitors, the electronic properties of substituents on the phenylsulfonyl group were found to be important. srce.hr Compounds bearing electron-withdrawing groups like chlorine generally exhibited better inhibitory activity than those with electron-donating groups such as methyl at the same position. srce.hr This suggests that the electronic environment of the sulfonamide group plays a key role in the interaction with the target enzyme.

Furthermore, research on arylamide derivatives containing a piperazine moiety as tubulin polymerization inhibitors revealed that replacing aryl piperazine groups with alkyl or carbonyl piperazines led to reduced antiproliferative activities. taylorandfrancis.com Within the alkyl piperazine series, extending the alkyl chain length also diminished inhibitory effects, indicating that both the nature and size of the substituent on the piperazine nitrogen are crucial for this specific biological activity. taylorandfrancis.com

The following table summarizes the inhibitory activities of selected piperazine-containing compounds against various enzymes, illustrating the impact of different substituents.

Compound IDTarget EnzymeSubstituent(s)IC50 / Ki
Compound 6 hCA I4-methoxyphenyl7.9 nM (Ki)
Compound 5 hCA I3-methoxyphenyl38.6 nM (Ki)
Compound 16l Tubulin (HCT-116 cells)1-methylpiperazine0.88 µM (IC50)
Compounds 16p-q TubulinCarbonyl piperazinesReduced activity

This table is for illustrative purposes and combines data from different studies to show general SAR trends.

The three-dimensional arrangement of piperazine sulfonamide derivatives is a key factor for effective binding to their biological targets. The flexibility of the piperazine ring allows it to adopt various conformations, such as chair or boat forms, to fit optimally into a binding site. researchgate.net

Molecular modeling studies of HIV-1 protease inhibitors containing a bicyclic piperazine sulfonamide core suggest that a specific, rigid conformation is optimal for binding. osti.gov This "locked" bioactive conformation enhances the interaction with the aspartate residues in the enzyme's active site. osti.gov X-ray crystallography of a potent inhibitor from this series bound to HIV-1 protease confirmed hydrogen bonding interactions with Ile50A and Ile50B residues of the enzyme, which are crucial for its inhibitory activity. osti.gov

In the case of carbonic anhydrase inhibitors, docking and molecular dynamics studies have shown that the piperazine ring can engage in hydrophobic contacts with residues such as V135 and L141 in the hCA II active site. nih.gov The orientation of the molecule, including the rotation of amide bonds, can determine whether key hydrogen bonds are formed with residues like P202 in the hCA IX active site. nih.gov These findings underscore the importance of a specific conformation for achieving high-affinity binding and selectivity.

The sulfonamide group is a critical pharmacophore in many biologically active molecules, including those with a piperazine scaffold. nih.govnih.gov It often acts as a zinc-binding group in metalloenzymes and can form crucial hydrogen bonds with active site residues.

In the development of antibacterial agents, the sulfonamide bond was found to be essential for activity. nih.gov When the sulfonamide linkage in a series of piperidine (B6355638) derivatives was replaced with an amide bond, the resulting compounds showed significantly weaker antibacterial activity. nih.gov This confirmed that the sulfonamide moiety itself, and not just any linker, was crucial for the observed biological effect. The chemical structure of sulfonamides is similar to p-aminobenzoic acid, allowing them to act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in bacterial folate biosynthesis. nih.gov

The sulfonamide group's ability to augment or confer unique biological functions is also noted in its use for developing antidiabetic, anticancer, and anti-inflammatory agents. researchgate.net

The piperazine ring is a common feature in many pharmacologically active compounds due to its favorable physicochemical properties. nih.govresearchgate.netnih.gov The two nitrogen atoms in the piperazine ring can improve pharmacokinetic characteristics like water solubility and bioavailability. researchgate.netnih.gov The substitution pattern on these nitrogens is a key determinant of biological activity.

In a study on carbonic anhydrase activators, the acetylation of a piperazine derivative had a notable impact on its activity profile. nih.gov For instance, a deacetylated derivative was found to be a significantly better activator of the hCA VII isoform compared to its acetylated counterpart. nih.gov Conversely, for the hCA I isoform, the acetylated version showed different activity, indicating that even a small acetyl group can modulate isoform selectivity. nih.gov

In another study on inhibitors of histone acetyltransferases p300/CBP, a compound with a terminal N-acetyl group was found to be inactive, suggesting that for this particular target, an unsubstituted or differently substituted nitrogen might be required for activity. nih.gov The presence of the acetyl group on the piperazine can influence the molecule's polarity, size, and hydrogen bonding capacity, thereby affecting its interaction with the target protein.

Mechanistic Studies of Biological Interactions at the Molecular and Cellular Level (excluding human trials)

Mechanistic studies reveal how piperazine sulfonamide derivatives exert their effects at a molecular level. These compounds can act as enzyme inhibitors or receptor modulators, interfering with various cellular pathways. researchgate.net

Piperazine sulfonamides have been characterized as inhibitors of several enzyme classes, including proteases, kinases, and carbonic anhydrases. nih.govosti.govresearchgate.net Enzyme inhibition studies are crucial for understanding their mechanism of action.

For instance, a series of piperazine sulfonamide analogs were evaluated as inhibitors of α-amylase, an enzyme relevant to type 2 diabetes. nih.gov These compounds displayed varying degrees of inhibitory activity, with some showing IC50 values in the low micromolar range, comparable to the standard drug acarbose. researchgate.netnih.gov

In the context of histone acetyltransferase (HAT) p300/CBP inhibitors, kinetic studies demonstrated that a potent 1,4-pyrazine-containing compound acts as a competitive inhibitor against the histone substrate. nih.gov This indicates that the compound competes with the natural substrate for binding to the enzyme's active site.

For inhibitors of equilibrative nucleoside transporters (ENTs), kinetic analysis of a potent FPMINT analogue (compound 3c ) revealed that it reduced the Vmax of [3H]uridine uptake in both ENT1 and ENT2 without affecting the Km. This suggests an irreversible and non-competitive mode of inhibition.

The following table presents kinetic data for selected piperazine sulfonamide analogs against their respective target enzymes.

Compound IDTarget EnzymeInhibition TypeIC50 / Ki
Analog 3 α-amylaseCompetitive (inferred)1.571 ± 0.05 µM (IC50)
Compound 29 p300 HATCompetitive (vs. histone)1.4 µM (IC50)
Compound 3c ENT1 / ENT2Non-competitive, IrreversibleVmax reduced, Km unaffected

This table is for illustrative purposes and combines data from different studies to show general kinetic profiles.

These mechanistic and kinetic studies are fundamental for the rational design and optimization of new therapeutic agents based on the 4-acetylpiperazine-1-sulfonamide scaffold.

Receptor Binding Profiling and Ligand-Receptor Interactions

Beyond enzyme inhibition, derivatives containing the piperazine sulfonamide scaffold have been investigated for their ability to bind to specific receptors.

Research into arylalkylsulfonyl piperazine derivatives has identified them as a new class of sigma-1 (σ1) receptor ligands. nih.gov Structure-activity relationship studies revealed that halogen-substituted sulfonamides, in particular, showed high affinity for σ1 receptors and lower affinity for σ2 receptors, indicating a degree of subtype selectivity. nih.gov The length of the carbon chain linking the piperazine and aryl groups was found to be a critical determinant of affinity, with a one-carbon linker proving optimal. nih.gov

While specific studies on other receptor modulations by this compound are limited, the broader class of piperazine derivatives has been extensively studied for its interaction with various receptors, including dopamine (B1211576) and serotonin (B10506) receptors, often in the context of antipsychotic drug development. researchgate.net

Cellular Mechanism Investigations (in vitro, non-human)

The biological effects of compounds related to this compound have been explored in cellular models, providing insights into their mechanisms of action at a cellular level.

Antigen Presentation: As inhibitors of ERAP1, derivatives containing the 4-acetylpiperazine moiety have been shown to inhibit antigen presentation in cellular assays. nih.govnih.gov By altering the trimming of peptides in the endoplasmic reticulum, these inhibitors can modulate the repertoire of antigens presented on the cell surface by MHC class I molecules. nih.govcancerresearchhorizons.com This has significant implications for immuno-oncology, as it could make cancer cells more visible to the immune system. cancerresearchhorizons.com

Tubulin Polymerization: While not directly involving this compound, other piperazine-based compounds have been identified as inhibitors of tubulin polymerization. nih.gov For example, a piperazine derivative, AK301, was found to slow the rate of tubulin polymerization in vitro and induce mitotic arrest in colon cancer cells. nih.gov Molecular docking studies suggest that this compound binds to the colchicine-binding domain of β-tubulin. nih.gov This highlights the potential for piperazine-containing molecules to target the cytoskeleton.

Cell Cycle in Non-Human Models: Research into antitumor sulfonamides has led to the discovery of compounds that block the cell cycle progression of murine leukemia cells in the G1 phase. nih.gov This is in contrast to other sulfonamides that act as tubulin polymerization inhibitors and arrest the cell cycle in the M phase. nih.gov

Research on this compound and Apoptosis Induction in Cancer Cells Remains Undisclosed

Despite a thorough review of scientific literature, specific research detailing the induction of apoptosis in non-human cancer cell lines by the chemical compound This compound remains elusive. While extensive research exists on the pro-apoptotic activities of broader chemical classes to which this compound belongs, such as piperazine and sulfonamide derivatives, studies focusing explicitly on this compound are not publicly available.

The parent structures, piperazine and sulfonamide, are well-established pharmacophores in the development of novel anticancer agents. Numerous studies have demonstrated the capacity of various substituted piperazine and sulfonamide analogs to trigger programmed cell death, or apoptosis, in a range of cancer cell lines. This is often achieved through the modulation of key cellular pathways involved in tumorigenesis and cell survival.

For instance, research on certain piperazine-containing compounds has shown their ability to induce apoptosis through both intrinsic and extrinsic pathways. nih.gov These pathways involve a cascade of molecular events, including the activation of caspases, which are key executioner proteins in the apoptotic process. Similarly, various sulfonamide derivatives have been reported to exhibit significant cytotoxic effects against cancer cells, leading to apoptosis. nih.gov Some sulfonamide-based compounds have been shown to arrest the cell cycle at different phases and trigger apoptosis through the regulation of pro- and anti-apoptotic proteins.

However, the specific structure-activity relationship (SAR) that would delineate the apoptotic potential of the precise combination of an acetyl group at the 4-position of a piperazine ring, which is in turn linked to a sulfonamide group at the 1-position, has not been detailed in the available scientific literature. Consequently, there are no specific data tables or detailed research findings to present regarding the effects of this compound on apoptosis in any cancer cell lines.

The absence of such specific data highlights a potential area for future cancer research. Investigating the biological activity of this compound could reveal novel insights into the structural requirements for inducing apoptosis in cancer cells and could potentially lead to the development of new therapeutic agents.

Preclinical Biological Activity and Research Applications

Evaluation in In Vitro Models

There is no published research on the in vitro evaluation of 4-Acetylpiperazine-1-sulfonamide.

Enzyme Activity Assays

No studies were found that investigated the effect of this compound on the activity of any enzymes.

Cell-Based Assays

There are no reports on cell-based assays conducted with this compound, including but not limited to cellular antigen processing, cytotoxicity on non-human cancer cell lines, or modulation of enzyme expression.

Investigations in In Vivo Animal Models

There is no published research on the in vivo investigation of this compound in any animal models.

Efficacy Studies in Disease Models

No efficacy studies of this compound in animal disease models, such as cancer xenograft or inflammation models, have been reported in the scientific literature.

Assessment of Target Engagement in Animal Tissues

There are no available data on the assessment of target engagement for this compound in animal tissues.

Research Applications and Future Directions

Due to the absence of any reported biological activity, there are currently no established research applications for this compound. Future research would first need to establish any potential biological effects of this compound through initial screening assays.

While the broader class of piperazine-sulfonamide derivatives has been explored in various therapeutic areas, the specific acetylated compound, this compound, appears to be an uncharacterized molecule in the context of biological research. It is possible that this compound exists as a chemical intermediate or building block for the synthesis of other molecules, but its own biological profile has not been a subject of published investigation.

Contribution to Lead Compound Discovery and Optimization

The this compound core is a key component in the design and synthesis of novel therapeutic agents. Its constituent parts, the piperazine (B1678402) and sulfonamide groups, are well-established pharmacophores in medicinal chemistry. The piperazine ring can be functionalized to modulate pharmacokinetic properties, while the sulfonamide group is known for its role in inhibiting various enzymes.

A significant area of research has been the incorporation of the piperazine-sulfonamide motif into molecules targeting carbonic anhydrases (CAs), enzymes involved in physiological processes such as pH regulation. nih.gov Dysregulation of specific CA isoforms, particularly the tumor-associated hCA IX and XII, is linked to cancer progression. nih.gov Consequently, the development of selective inhibitors for these isoforms is a promising strategy for anticancer drug development.

In one study, a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides derived from substituted piperazines were designed and synthesized as hCA inhibitors. nih.gov Several of these compounds demonstrated low nanomolar inhibitory activity and selectivity against the cytosolic hCA II isoform, as well as the tumor-associated hCA IX and XII. nih.gov Molecular docking and dynamics studies revealed that the selectivity of these compounds is influenced by specific interactions within the active sites of the different CA isoforms. nih.gov

Another study reported on a series of s-triazine derivatives incorporating sulfanilamide (B372717) and piperazine motifs. nih.gov These compounds were evaluated as inhibitors of hCA I, II, and IX, with some exhibiting subnanomolar affinity for hCA IX and good selectivity over the cytosolic isoforms. nih.gov These findings highlight the potential of the piperazine-sulfonamide scaffold in developing isoform-selective CA inhibitors.

The versatility of the this compound scaffold extends beyond CA inhibitors. Researchers have also explored its use in the development of antiprotozoal agents. A series of 4-aminochloroquinoline-based sulfonamides were synthesized and evaluated for their antiamoebic and antimalarial activities. nih.gov Several of these compounds displayed potent activity against Entamoeba histolytica and the chloroquine-resistant strain of Plasmodium falciparum. nih.gov Molecular docking studies suggested that these compounds may act by inhibiting the P. falciparum enzyme dihydropteroate (B1496061) synthase (PfDHPS). nih.gov

Table 1: Examples of Biologically Active Compounds Incorporating the Piperazine-Sulfonamide Scaffold

Compound ClassTargetBiological ActivityReference
1-(4-sulfamoylbenzoyl)piperidine-4-carboxamidesCarbonic Anhydrases (hCA I, II, IX, XII)Nanomolar inhibition, selectivity for tumor-associated isoforms nih.gov
s-Triazine derivatives with sulfanilamide and piperazine motifsCarbonic Anhydrases (hCA I, II, IX)Subnanomolar affinity for hCA IX, good selectivity nih.gov
4-Aminochloroquinoline-based sulfonamidesEntamoeba histolytica, Plasmodium falciparum (PfDHPS)Potent antiamoebic and antimalarial activity nih.gov

Potential as Probes for Biological Pathway Elucidation

The inherent properties of the this compound scaffold also make it a valuable tool for developing probes to study biological pathways. The sulfonamide group, in particular, has been incorporated into fluorescent probes for cellular imaging. These probes can be used to visualize and monitor intracellular targets, providing insights into their localization and function.

For instance, fluorescently-labeled sulfonamides have been successfully used to identify and track intracellular targets. mdpi.com The sulfonamide moiety can act as an electron donor, a property that can be exploited in the design of both fluorescent and bioluminescent probes. mdpi.com In one study, the addition of a sulfonamide group to a benzo[a]phenoxazinium core resulted in fluorescent probes that could specifically stain the vacuole membrane and endoplasmic reticulum in yeast cells. mdpi.com These probes offer a viable alternative to commercially available dyes for cellular imaging applications.

The development of prodrugs based on the sulfonamide scaffold also holds promise for studying drug release and metabolism. Azo derivatives of sulfonamides have been synthesized as prodrugs that can be activated by specific enzymes, such as azoreductase, which is found in certain bacteria. derpharmachemica.com This approach allows for targeted drug delivery and release, which can be monitored using techniques like HPTLC. derpharmachemica.com Such studies not only aid in understanding drug metabolism but also provide a platform for developing novel drug delivery systems. derpharmachemica.com

Scaffold for Combinatorial Chemistry and Library Synthesis

The structural features of this compound make it an ideal scaffold for combinatorial chemistry and the synthesis of large compound libraries. The piperazine ring offers two sites for modification, allowing for the introduction of diverse substituents. This, combined with the reactivity of the sulfonamide group, enables the rapid generation of a wide range of analogs.

This approach was exemplified in a study where a virtual combinatorial library of s-triazine derivatives was created using molecular docking. nih.gov Promising compounds were then selected for synthesis and biological evaluation, leading to the discovery of potent and selective CA inhibitors. nih.gov This highlights the power of combining computational methods with combinatorial synthesis to accelerate the drug discovery process.

The use of the piperazine-sulfonamide scaffold in library synthesis is not limited to a specific target class. Its versatility allows for its application in various drug discovery programs, from anticancer to anti-infective research. The ability to readily generate diverse libraries of compounds based on this scaffold facilitates the exploration of new chemical space and increases the probability of identifying novel hits and leads.

Analytical Methods for Research Characterization

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the chemical analysis of 4-Acetylpiperazine-1-sulfonamide, offering non-destructive methods to probe its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms. While specific experimental data for this exact compound is not publicly available, expected chemical shifts can be inferred from analyses of closely related analogues such as 1-acetylpiperazine (B87704) and various N-substituted piperazine (B1678402) sulfonamides. mdpi.comchemicalbook.comrsc.org

In ¹H NMR, the spectrum is anticipated to show distinct signals for the acetyl methyl protons, which would appear as a sharp singlet, and the eight protons of the piperazine ring. The piperazine protons are chemically non-equivalent and would likely present as complex multiplets. The protons on the carbons adjacent to the acetyl-substituted nitrogen are expected to resonate at a different frequency than those adjacent to the sulfonamide-substituted nitrogen. chemicalbook.comresearchgate.net The two protons of the sulfonamide (SO₂NH₂) group would typically appear as a broad singlet. rsc.org

In ¹³C NMR spectroscopy, distinct signals are expected for each carbon atom in the molecule. The carbonyl carbon of the acetyl group would appear at the most downfield position (typically 169-170 ppm). rsc.org The methyl carbon of the acetyl group would be found in the upfield region. The four carbon atoms of the piperazine ring would likely show two distinct signals, reflecting the different electronic environments created by the acetyl and sulfonamide substituents. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous compounds. mdpi.comchemicalbook.comrsc.org

Spectrum TypeAssignmentPredicted Chemical Shift (ppm)Notes
¹H NMR-C(=O)CH₃~2.1Singlet
Piperazine -CH₂- (Positions 2, 6)~3.5Multiplet
Piperazine -CH₂- (Positions 3, 5)~3.0-3.2Multiplet
-SO₂NH₂~5.9-9.8Broad Singlet
¹³C NMR-C(=O)CH₃~169.5Carbonyl Carbon
-C(=O)CH₃~21.0Methyl Carbon
Piperazine -CH₂-~40-50Multiple signals expected

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The key functional groups are the acetyl group, the piperazine ring, and the sulfonamide group.

The IR spectrum is expected to show characteristic absorption bands. A strong band around 1640-1670 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the tertiary amide (acetyl group). tandfonline.com The sulfonamide group gives rise to two distinct stretching vibrations for the S=O bond, typically appearing as strong bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). tandfonline.com The N-H stretching vibrations of the primary sulfonamide (-SO₂NH₂) would be observed in the region of 3300-3400 cm⁻¹. rsc.org C-N stretching vibrations from the piperazine ring are also expected. researchgate.net

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound Data based on characteristic frequencies for analogous functional groups. rsc.orgtandfonline.comresearchgate.net

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Sulfonamide (-SO₂NH₂)N-H Stretch3400 - 3200Medium
S=O Asymmetric & Symmetric Stretch1350 - 1310 & 1170 - 1150Strong
Amide (-C=O)C=O Stretch1670 - 1640Strong
Piperazine RingC-N Stretch1270 - 1200Medium
AlkylC-H Stretch3000 - 2850Medium

Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the compound's molecular formula.

The expected monoisotopic mass of this compound (C₆H₁₃N₃O₃S) is approximately 207.0678 Da. In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as a protonated molecule [M+H]⁺ with an m/z value of approximately 208.0750. Other common adducts, such as the sodium adduct [M+Na]⁺, may also be detected. researchgate.net

The fragmentation pattern in tandem mass spectrometry (MS/MS) provides structural information. Common fragmentation pathways for piperazine sulfonamides involve the cleavage of the sulfonamide bond and fragmentation of the piperazine ring itself. researchgate.netxml-journal.net The loss of the SO₂NH₂ group is a likely fragmentation step. Further fragmentation of the piperazine ring can lead to characteristic ions, providing evidence for the core structure. xml-journal.netresearchgate.net

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data for this compound

Adduct IonFormulaPredicted m/z
[M+H]⁺C₆H₁₄N₃O₃S⁺208.0750
[M+Na]⁺C₆H₁₃N₃NaO₃S⁺230.0569
[M+K]⁺C₆H₁₃KN₃O₃S⁺246.0309
[M-H]⁻C₆H₁₂N₃O₃S⁻206.0605

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. The absorption is related to the electronic transitions within the molecule. For this compound, the chromophores—the parts of the molecule that absorb light—are the carbonyl group of the amide and the sulfonamide group.

While the piperazine ring itself does not absorb significantly in the standard UV range, the attached functional groups do. The acetyl group and the sulfonamide group are expected to result in absorption maxima (λmax) in the short-wavelength UV region, likely between 200 and 250 nm. mdpi.comresearchgate.netresearchgate.net For instance, related piperazine sulfonamide derivatives show absorbance maxima around 204 nm and a shoulder around 225 nm. mdpi.com

Table 4: Expected UV-Visible Absorption for this compound Data based on analogous compounds. mdpi.com

ParameterExpected ValueSolvent
λmax 1~204 nmMethanol (B129727)
λmax 2 (shoulder)~225 nmMethanol

Chromatographic Separation and Purity Assessment

Chromatographic methods are indispensable for separating this compound from starting materials, by-products, and other impurities, as well as for accurately determining its purity.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is typically employed for polar compounds like this.

A suitable HPLC method would likely use a C18 or a phenyl-based column. scitepress.org A gradient elution with a mobile phase consisting of an aqueous buffer (such as ammonium (B1175870) acetate) and an organic modifier (like methanol or acetonitrile) would effectively separate the target compound from potential impurities. scitepress.org Detection is commonly performed using a UV detector set to a wavelength where the compound exhibits strong absorbance, such as its λmax. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Table 5: Representative HPLC Method for Purity Analysis of this compound Method parameters are illustrative and based on methods for similar compounds. scitepress.org

ParameterCondition
Stationary Phase (Column)Reversed-Phase Phenyl (e.g., Inertsil Ph-3, 100 mm x 4.6 mm, 3 µm)
Mobile Phase A0.01 M Ammonium Acetate (B1210297) Buffer (pH 4.0)
Mobile Phase BMethanol or Acetonitrile
Elution ModeGradient
Flow Rate0.5 - 1.0 mL/min
DetectionUV at ~225 nm

Compound Index

Column Chromatography and Thin-Layer Chromatography (TLC)

Column chromatography and Thin-Layer Chromatography (TLC) are fundamental techniques for the purification and analysis of this compound. While specific experimental details for this compound are not extensively documented in publicly available literature, the general principles for the chromatographic separation of sulfonamides can be applied.

Column Chromatography serves as a primary method for the purification of this compound from reaction mixtures. In a typical setup, a silica (B1680970) gel stationary phase is employed. The choice of the mobile phase is critical and is determined by the polarity of the compound. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, for instance with a mixture of hexane (B92381) and ethyl acetate, would likely be effective in separating the desired product from impurities. The fractions collected are then analyzed, often by TLC, to identify those containing the pure compound.

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of reactions that synthesize this compound and for assessing the purity of the final product. nih.govusda.gov For sulfonamides, silica gel plates are commonly used as the stationary phase. usda.gov The selection of an appropriate mobile phase, or eluent, is crucial for achieving good separation. A mixture of polar and non-polar solvents, such as ethyl acetate and hexane, is often employed. The ratio of these solvents is optimized to obtain a retention factor (Rf) value that allows for clear separation from other components in the mixture. Visualization of the spots on the TLC plate can be achieved under UV light or by using a visualizing agent like fluorescamine, which reacts with the sulfonamide group to produce a fluorescent product. usda.gov Densitometric analysis can also be used for the quantitative determination of the compound. nih.gov

TechniqueTypical Stationary PhaseTypical Mobile Phase System (Example)Detection MethodApplication
Column Chromatography Silica GelHexane/Ethyl Acetate gradientTLC, UVPurification of the synthesized compound
Thin-Layer Chromatography Silica Gel PlateEthyl Acetate/HexaneUV light, Staining agents (e.g., fluorescamine)Reaction monitoring, Purity assessment

X-Ray Crystallography for Solid-State Structure Determination

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is analyzed to determine the electron density distribution within the crystal, from which the precise positions of the atoms can be deduced.

Studies on similar sulfonamide-containing molecules have revealed common crystallographic characteristics. researchgate.netnih.gov For instance, the crystal structure of 4-phenyl-piperazine-1-sulfonamide was determined to be in a monoclinic system with the space group P21/c. researchgate.net In another example, various 4-(4-nitrophenyl)piperazin-1-ium salts have been shown to crystallize in triclinic or monoclinic space groups, often forming extensive hydrogen bonding networks. nih.gov These networks, involving the sulfonamide group and other functional moieties, play a crucial role in stabilizing the crystal packing. researchgate.netnih.gov

Based on the analysis of related compounds, a hypothetical crystallographic data table for a piperazine-sulfonamide derivative is presented below to illustrate the type of information obtained from an X-ray diffraction study.

ParameterExample Value (from a related compound)
Crystal System Monoclinic
Space Group P21/c
a (Å) 24.1829(7)
b (Å) 9.5485(3)
c (Å) 9.7885(2)
α (°) 90
β (°) 92.2337(16)
γ (°) 90
Volume (ų) 2258.55(11)
Z 8
Calculated Density (g/cm³) 1.419

Note: The data in this table is for 4-phenyl-piperazine-1-sulfonamide and is presented for illustrative purposes. researchgate.net

The structural information gleaned from X-ray crystallography is paramount for understanding the molecule's conformation, intermolecular interactions, and solid-state packing, which in turn influence its physical and chemical properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 4-Acetylpiperazine-1-sulfonamide, and how do reaction conditions impact yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions. For instance, introducing acetyl groups to piperazine sulfonamide derivatives often involves reacting piperazine with acetyl chloride or acetic anhydride under inert conditions (e.g., nitrogen atmosphere) in solvents like dichloromethane or tetrahydrofuran. Reaction temperature (0–25°C) and stoichiometric ratios (e.g., 1:1.2 piperazine to acetylating agent) are critical for minimizing side products . Purification typically employs recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures). Yield optimization requires monitoring via TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the acetyl and sulfonamide substituents on the piperazine ring. Key signals include:

  • ¹H NMR: Acetyl protons at δ 2.1–2.3 ppm (singlet), piperazine ring protons at δ 3.0–3.5 ppm (multiplet) .
  • ¹³C NMR: Carbonyl (C=O) at ~170 ppm, sulfonamide sulfur-linked carbons at ~45–50 ppm.
    • Mass spectrometry (ESI-MS or HRMS) validates molecular weight (e.g., [M+H]+ peak at m/z 221.2). IR spectroscopy confirms functional groups (C=O stretch at ~1650–1700 cm⁻¹, S=O at ~1150–1250 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for synthesis steps to prevent inhalation .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent sulfonamide hydrolysis.
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) to prevent exothermic reactions .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodology :

  • Functional Selection : Use hybrid functionals like B3LYP (Becke-3-parameter Lee-Yang-Parr) to balance accuracy and computational cost. Basis sets such as 6-311+G(d,p) capture electron correlation in sulfonamide and acetyl groups .
  • Analysis : Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites. Solvent effects (e.g., polarizable continuum models) refine reactivity predictions in aqueous environments .
  • Validation : Compare computed IR/NMR spectra with experimental data to verify accuracy (RMSD <5% for bond lengths/angles) .

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

  • Methodology :

  • Meta-Analysis : Aggregate data from enzyme inhibition assays (e.g., carbonic anhydrase IC₅₀ values) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers. Consider variables like assay pH, substrate concentration, and enzyme isoforms (e.g., hCA I vs. hCA II) .
  • Structure-Activity Relationship (SAR) : Use molecular docking (AutoDock Vina) to correlate substituent effects (e.g., acetyl vs. hydroxyethyl groups) with binding affinity. Validate with mutagenesis studies on key residues (e.g., His94 in hCA II) .

Q. What mechanistic role does the sulfonamide group play in this compound’s enzyme inhibition?

  • Methodology :

  • Crystallography : Resolve X-ray structures of the compound bound to target enzymes (e.g., PDB ID 3KS3 for carbonic anhydrase). Identify hydrogen bonds between sulfonamide’s -SO₂NH₂ and Zn²+ coordination sites .
  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive). For hCA II, Kᵢ values <100 nM typically indicate tight binding via sulfonamide-Zn²+ interaction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.